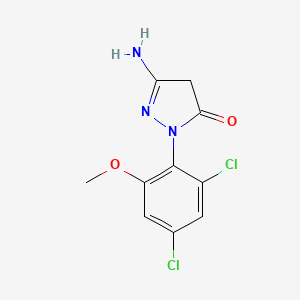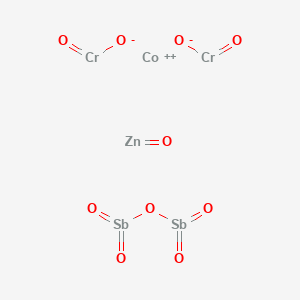![molecular formula C86H97Cl3N10O26 B13829097 (1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13829097.png)
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oritavancin is a semisynthetic glycopeptide antibiotic used primarily for the treatment of serious Gram-positive bacterial infections. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. Oritavancin is known for its long half-life, which allows for single-dose administration, making it a convenient option for treating acute bacterial skin and skin structure infections .
準備方法
Synthetic Routes and Reaction Conditions
Oritavancin is synthesized through a series of complex chemical reactions. The synthesis involves the modification of the natural glycopeptide antibiotic, vancomycin. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired modifications are achieved.
Industrial Production Methods
In industrial settings, oritavancin is produced through a combination of fermentation and chemical synthesis. The initial fermentation process yields the natural glycopeptide, which is then chemically modified to produce oritavancin. This process involves multiple purification steps to ensure the final product meets the required purity and potency standards .
化学反応の分析
Types of Reactions
Oritavancin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include modified glycopeptide structures with enhanced antibacterial properties. These modifications improve the compound’s ability to bind to bacterial cell walls and disrupt their integrity, leading to cell death .
科学的研究の応用
Oritavancin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycopeptide synthesis and modification.
Biology: Investigated for its interactions with bacterial cell walls and its mechanisms of action.
Medicine: Used in clinical trials and studies to evaluate its efficacy against various bacterial infections, including those caused by multidrug-resistant organisms.
Industry: Employed in the development of new antibiotic formulations and delivery methods
作用機序
Oritavancin exerts its effects through multiple mechanisms:
Inhibition of Transglycosylation: Binds to D-alanyl-D-alanine stem termini in Gram-positive bacteria, inhibiting peptidoglycan synthesis.
Inhibition of Transpeptidation: Binds to the pentaglycyl bridging segment in peptidoglycan, preventing cross-linking.
Cell Membrane Disruption: The hydrophobic 4’-chlorobiphenylmethyl group interacts with and disrupts the bacterial cell membrane, leading to depolarization, permeabilization, and rapid cell death .
類似化合物との比較
Similar Compounds
Vancomycin: The first glycopeptide antibiotic, used for treating serious Gram-positive infections.
Telavancin: A second-generation semisynthetic glycopeptide with similar mechanisms of action.
Dalbavancin: Another second-generation glycopeptide with a long half-life and potent antibacterial activity .
Uniqueness of Oritavancin
Oritavancin is unique due to its multiple mechanisms of action, which confer activity against both vancomycin-susceptible and vancomycin-resistant organisms. Its long half-life allows for single-dose administration, making it a convenient option for treating acute bacterial skin and skin structure infections .
特性
分子式 |
C86H97Cl3N10O26 |
|---|---|
分子量 |
1793.1 g/mol |
IUPAC名 |
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C86H97Cl3N10O26/c1-35(2)22-51(92-7)76(110)98-66-68(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(72(57)125-84-73(70(107)69(106)59(33-100)122-84)123-61-31-86(6,75(109)37(4)119-61)93-32-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)71(124-83-36(3)74(108)85(5,91)34-118-83)67-81(115)97-65(82(116)117)48-28-46(101)29-54(103)62(48)47-23-41(14-19-53(47)102)63(78(112)99-67)96-79(113)64(44)95-77(111)52(30-60(90)104)94-80(66)114/h8-21,23-29,35-37,51-52,59,61,63-71,73-75,83-84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117)/t36-,37-,51+,52-,59+,61-,63+,64+,65-,66+,67-,68+,69+,70-,71+,73+,74-,75-,83+,84-,85-,86-/m0/s1 |
InChIキー |
ISHJBDGWJAUAIV-ZOUDXRBESA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@@](CO[C@@H]1O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O |
正規SMILES |
CC1C(C(COC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


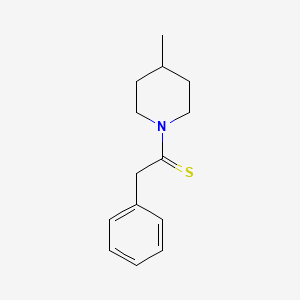
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde](/img/structure/B13829031.png)
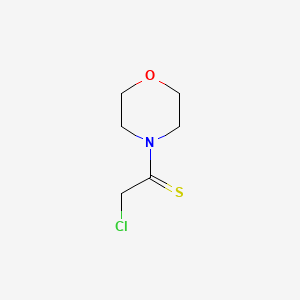
![2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]](/img/structure/B13829064.png)
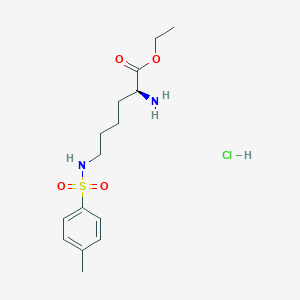
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide](/img/structure/B13829077.png)
![1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone](/img/structure/B13829079.png)

![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)
![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)
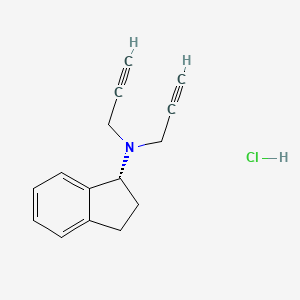
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
